molecular formula C7H5FN4O B13648100 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide

Cat. No.: B13648100
M. Wt: 180.14 g/mol
InChI Key: NRNWDOBQQOCKMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide typically involves the reaction of 5-Fluoro-1H-benzo[d][1,2,3]triazole with suitable carboxylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential for various applications compared to similar compounds .

Properties

Molecular Formula

C7H5FN4O

Molecular Weight

180.14 g/mol

IUPAC Name

6-fluoro-2H-benzotriazole-5-carboxamide

InChI

InChI=1S/C7H5FN4O/c8-4-2-6-5(10-12-11-6)1-3(4)7(9)13/h1-2H,(H2,9,13)(H,10,11,12)

InChI Key

NRNWDOBQQOCKMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNN=C21)F)C(=O)N

Origin of Product

United States

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